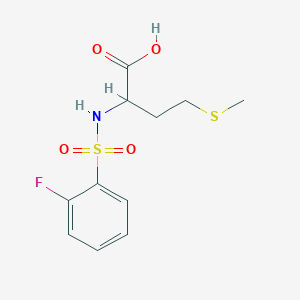

((2-Fluorophenyl)sulfonyl)methionine

Description

((2-Fluorophenyl)sulfonyl)methionine (CAS: 1008243-60-4) is a sulfonamide-modified amino acid derivative with the molecular formula C₁₁H₁₄FNO₄S₂ and a molecular weight of 307.36 g/mol . Structurally, it consists of a methionine backbone where the amino group is substituted with a 2-fluorophenylsulfonyl moiety. The compound is stored at room temperature, suggesting moderate stability under standard laboratory conditions .

Properties

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S2/c1-18-7-6-9(11(14)15)13-19(16,17)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLONKSMICIFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Fluorophenyl)sulfonyl)methionine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with methionine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2-Fluorophenyl)sulfonyl)methionine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

((2-Fluorophenyl)sulfonyl)methionine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein modification.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Fluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Phenylsulfonyl Methionine Derivatives

The closest structural analog identified is ((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine (CAS: 1009232-49-8). Key differences include:

- Substituents : The phenyl ring in the analog bears a chloro and trifluoromethyl group at positions 4 and 3, respectively, compared to the single 2-fluoro substituent in the target compound.

- Molecular Weight : The analog has a higher molecular weight (391.8 g/mol vs. 307.36 g/mol), primarily due to the addition of chlorine and trifluoromethyl groups .

- Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance the sulfonamide’s electrophilicity compared to the fluorine substituent. This could influence reactivity in synthetic pathways or interactions with biological targets.

Functional Group Analogs: Sulfonylurea Herbicides

Sulfonylurea herbicides such as triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl share the sulfonamide functional group but differ in backbone structure. These compounds feature a triazine ring linked to a benzoate ester, whereas ((2-Fluorophenyl)sulfonyl)methionine retains an amino acid scaffold . Key contrasts include:

- Bioactivity : Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a target enzyme in plants, whereas the biological target of this compound is unspecified.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1008243-60-4 | C₁₁H₁₄FNO₄S₂ | 307.36 | 2-fluoro phenylsulfonyl | Room temperature |

| ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine | 1009232-49-8 | C₁₂H₁₂ClF₃NO₄S₂ | 391.80 | 4-chloro-3-(trifluoromethyl)phenylsulfonyl | Not specified |

Table 2: Functional Group Comparison

| Compound Type | Core Structure | Functional Groups | Potential Applications |

|---|---|---|---|

| This compound | Methionine derivative | Sulfonamide, Fluorophenyl | Research in drug design, enzymes |

| Sulfonylurea Herbicides | Triazine-benzoate ester | Sulfonamide, Triazine | Agricultural herbicides |

Key Research Findings and Implications

Substituent Effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to bulkier groups like trifluoromethyl, which can increase lipophilicity and affect membrane permeability .

Synthetic Utility : The sulfonamide group in both this compound and sulfonylurea herbicides is synthetically versatile, enabling conjugation to diverse scaffolds .

Biological Activity

((2-Fluorophenyl)sulfonyl)methionine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a methionine backbone, with a fluorinated phenyl ring. Its molecular formula is , and it exhibits properties that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is believed to facilitate hydrogen bonding and electrostatic interactions with active sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, including inhibition of enzymatic pathways critical for cellular function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting methionine aminopeptidase-2 (MetAP2), which is implicated in cancer progression. Inhibition of MetAP2 can disrupt tumor growth by affecting protein maturation and stability .

- Antimicrobial Properties : Studies have suggested that compounds similar to this compound exhibit antimicrobial activity against various bacteria, including Gram-positive and Gram-negative strains. This suggests potential applications in treating infections .

- Cellular Effects : Investigations into the cellular uptake and effects of this compound have demonstrated its ability to permeate cell membranes and influence cellular pathways, possibly through modulation of redox states or signaling cascades .

Case Studies

- Inhibition of MetAP2 : A study focused on the inhibition of MetAP2 by sulfonamide derivatives found that modifications to the sulfonamide group significantly affected inhibitory potency. This compound was highlighted as a promising candidate for further development due to its selective inhibition profile .

- Antimicrobial Activity : Another investigation showed that methionine derivatives, including this compound, exhibited varying degrees of antimicrobial activity against clinical isolates. The results indicated that structural modifications could enhance efficacy against specific bacterial strains .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.